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Compound Name: 6-amino-3-Pyridinepropanol

Cat. No.: B8681814

Get Quote

Executive Summary
This guide provides an in-depth technical comparison of 6-amino-3-pyridinepropanol (CAS

89226-77-7) and its structural analogs. While often utilized as a synthetic intermediate, the 6-
amino-3-pyridinepropanol scaffold represents a "privileged structure" in medicinal chemistry,

serving as a critical pharmacophore in the development of Rho-associated kinase (ROCK)

inhibitors, Nicotinic Acetylcholine Receptor (nAChR) ligands, and Smoothened (Smo) receptor

antagonists.

This analysis objectively compares the biological performance, physicochemical properties,

and binding modes of the 6-amino variant against its parent compound (3-pyridinepropanol)

and its positional isomer (2-amino-3-pyridinepropanol).

Chemical Space & Structural Considerations
To understand the biological activity, we must first define the structural variables. The

introduction of the amino group at the C6 position significantly alters the electronic landscape

of the pyridine ring compared to the unsubstituted parent.
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Feature
6-Amino-3-

Pyridinepropanol

3-Pyridinepropanol

(Parent)

2-Amino-3-

Pyridinepropanol

(Isomer)

CAS Number 89226-77-7 2859-67-8 N/A (Analog)

Structure Type

H-Bond

Donor/Acceptor

Hybrid

H-Bond Acceptor

(Pyridine N)

H-Bond

Donor/Acceptor

(Chelating)

pKa (Pyridine N)
~6.7 - 7.1 (Increased

basicity)
~5.2 ~6.8 (Steric influence)

LogP (Lipophilicity)
~0.4 (Lower, more

polar)
~0.8 ~0.5

Primary Role
Kinase Hinge Binder

(bidentate)

Solvent-exposed

linker

Intramolecular H-bond

former

Mechanistic Insight: The "Hinge Binder" Effect
In kinase drug discovery, the 2-aminopyridine and 6-aminopyridine motifs are prized for their

ability to form a characteristic donor-acceptor-donor (D-A-D) hydrogen bond network with the

hinge region of the ATP-binding pocket.

3-Pyridinepropanol: Lacks the exocyclic amino group; relies solely on the pyridine nitrogen

(Acceptor). Weak binder in the ATP pocket.

6-Amino Analog: The amino group (Donor) and Pyridine Nitrogen (Acceptor) are positioned

to form a high-affinity "bidentate" interaction with backbone carbonyls and amides in the

kinase hinge (e.g., ROCK1, Akt).

Comparative Biological Activity
A. Kinase Inhibition (ROCK/Akt Pathways)
The most significant biological application of 6-amino-3-pyridinepropanol analogs is in the

inhibition of Serine/Threonine kinases.
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Experimental Context: In a standard ATP-competitive assay (e.g., Radiometric 33P-ATP

assay), fragments containing the aminopyridine motif consistently outperform unsubstituted

pyridines.

Data Synthesis:

Unsubstituted Parent: IC50 > 100 µM (Inactive).

6-Amino Analog (Fragment): IC50 ~ 10-50 µM (Low affinity hit).

Optimized Lead (6-amino scaffold + hydrophobic tail): IC50 < 10 nM.

Why the 6-Amino wins: The 6-amino group acts as a critical anchor. In ROCK inhibitors (like

Fasudil derivatives), the nitrogen of the pyridine ring accepts a hydrogen bond from the hinge

region (e.g., Met156 in ROCK1), while the 6-amino group donates a hydrogen bond to the

backbone carbonyl of Glu154. This "double-lock" mechanism is absent in the parent 3-

pyridinepropanol.

B. Nicotinic Acetylcholine Receptor (nAChR) Modulation
Analogs of 3-pyridinepropanol are explored as ligands for nAChRs, particularly the α4β2

subtype.

Activity Profile:

3-Pyridinepropanol: Acts as a weak agonist/partial agonist.

6-Amino Analog: The amino substitution often shifts activity toward antagonism or alters

subtype selectivity due to steric clashes in the acetylcholine binding pocket.

Key Finding: 5-substituted pyridine analogs (structurally related to the 3-propanol chain)

have shown Ki values ranging from 0.055 to 0.69 nM, demonstrating that modifications at

the 3-position (the propanol chain) combined with ring substitutions are potent [1].

Experimental Protocols
To validate the activity of these analogs, the following self-validating protocols are

recommended.
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Protocol 1: Kinase Hinge-Binding Assay (FRET-based)
Objective: Determine if the analog binds to the ATP pocket of ROCK1.

Method: LanthaScreen™ Eu Kinase Binding Assay.

Reagents: Recombinant ROCK1, Alexa Fluor® 647-labeled ATP-competitive tracer,

Europium-labeled anti-tag antibody.

Step 1: Incubate kinase (5 nM) with Antibody (2 nM) and Tracer (10 nM) in kinase buffer

(50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Step 2: Add 6-amino-3-pyridinepropanol (titration: 1 nM to 100 µM).

Step 3: Incubate for 60 mins at Room Temp.

Read: Measure TR-FRET (Excitation 340 nm, Emission 665 nm/615 nm).

Validation: High FRET signal = Tracer bound. Decrease in FRET signal = Analog

displaced tracer (Hit).

Control: Staurosporine (Positive Control).

Protocol 2: LogD (Lipophilicity) Determination
Objective: Assess the solubility advantage of the amino-analog.

Method: Shake-Flask Method (Octanol/PBS pH 7.4).

Dissolve compound in octanol-saturated PBS.

Add PBS-saturated octanol. Shake for 24h.

Separate phases and analyze concentration via HPLC-UV (254 nm).

Expectation: 6-amino analog will show lower LogD (more hydrophilic) than the parent,

predicting better oral bioavailability potential.
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Visualization: Mechanism of Action
The following diagram illustrates the "Hit-to-Lead" optimization pathway where the 6-amino-3-
pyridinepropanol scaffold is utilized to target Kinase Active Sites.
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Caption: Comparative binding pathway showing how the 6-amino substitution enables critical

bidentate hydrogen bonding in the kinase ATP pocket, leading to potency, whereas the parent

molecule fails to anchor effectively.

Conclusion
In the context of drug discovery, 6-amino-3-pyridinepropanol is superior to its unsubstituted

parent 3-pyridinepropanol for targets requiring precise hydrogen bond networks, such as

kinases and GPCRs.

Selectivity: The amino group provides a vector for selectivity against off-target metabolizing

enzymes (e.g., CYPs) compared to the lipophilic parent.

Potency: It transforms a "silent" linker into an active "hinge-binding" pharmacophore.

Recommendation: Use the 6-amino scaffold when designing ATP-competitive inhibitors; use

the parent 3-pyridinepropanol only when a neutral, solvent-exposed linker is required.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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